molecular formula C40H72O4 B14243575 Methyl 3,4-bis(hexadecyloxy)benzoate CAS No. 180678-30-2

Methyl 3,4-bis(hexadecyloxy)benzoate

Cat. No.: B14243575
CAS No.: 180678-30-2
M. Wt: 617.0 g/mol
InChI Key: JMSAXTFJBXRQQL-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(hexadecyloxy)benzoate is an organic compound with the molecular formula C40H72O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with two hexadecyloxy groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(hexadecyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(hexadecyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and partially reduced esters.

    Substitution: Various alkoxy-substituted benzoates.

Scientific Research Applications

Methyl 3,4-bis(hexadecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through its structural features, which allow it to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hexadecyloxy)benzoate
  • Methyl 4-(hexadecyloxy)benzoate
  • Methyl 3,4-bis(octadecyloxy)benzoate

Uniqueness

Methyl 3,4-bis(hexadecyloxy)benzoate is unique due to the presence of two hexadecyloxy groups, which impart distinct physicochemical properties. These properties include enhanced lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

CAS No.

180678-30-2

Molecular Formula

C40H72O4

Molecular Weight

617.0 g/mol

IUPAC Name

methyl 3,4-dihexadecoxybenzoate

InChI

InChI=1S/C40H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-43-38-33-32-37(40(41)42-3)36-39(38)44-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3

InChI Key

JMSAXTFJBXRQQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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